

Technical Guide: Spectroscopic Characterization of 2-(Methylcarbamoyl)phenylboronic Acid

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Compound of Interest

Compound Name: 2-(Methylcarbamoyl)phenylboronic Acid

Cat. No.: B1602539

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Abstract: This technical guide provides a comprehensive overview of the expected spectroscopic signature of **2-(Methylcarbamoyl)phenylboronic Acid** (CAS 874459-85-5), a key building block in synthetic and medicinal chemistry. Designed for researchers and drug development professionals, this document outlines the theoretical and practical aspects of analyzing this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We delve into the causality behind experimental choices and provide validated protocols to ensure data integrity and reproducibility.

Introduction and Molecular Overview

2-(Methylcarbamoyl)phenylboronic Acid is a bifunctional organic compound featuring a phenylboronic acid moiety and a methylcarbamoyl group in an ortho substitution pattern. This specific arrangement makes it a valuable intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions where the amide group can act as a directing group or a point for further functionalization.^{[1][2][3]} The boronic acid group is a mild Lewis acid and is well-known for its ability to form reversible covalent complexes with diols, a property extensively utilized in the development of sensors and drug delivery systems.^{[2][3][4]}

Accurate structural confirmation and purity assessment are paramount for its application. This guide synthesizes the expected data from core spectroscopic techniques to provide a definitive analytical fingerprint of the molecule.

Molecular Structure:

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Table 1: Physicochemical Properties

Property	Value	Source
CAS Number	874459-85-5	[5] [6]
Molecular Formula	C ₈ H ₁₀ BNO ₃	[5]
Molecular Weight	178.98 g/mol	[5]
Physical Form	Solid	[5] [6]

| InChI Key | AXWDCOSDMJAMOB-UHFFFAOYSA-N |[\[5\]](#)[\[6\]](#) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of **2-(Methylcarbamoyl)phenylboronic Acid** in solution. Both ¹H and ¹³C NMR provide unambiguous evidence for the connectivity of atoms and the chemical environment of each nucleus.

¹H NMR Spectroscopy: Analysis and Interpretation

The ¹H NMR spectrum provides a detailed map of the proton environments. The expected spectrum in a solvent like DMSO-d₆ would show distinct signals for the aromatic protons, the amide N-H proton, the methyl group, and the boronic acid -OH protons. The choice of DMSO-d₆ is strategic; its ability to form hydrogen bonds helps to resolve exchangeable protons like those on the amide and boronic acid groups, which might otherwise be broadened or absent in non-polar solvents like CDCl₃.

Table 2: Expected ^1H NMR Data (400 MHz, DMSO- d_6)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale & Expert Insights
~8.2 - 8.5	Broad Quartet	1H	N-H	<p>The amide proton signal is typically broad due to quadrupole coupling with the ^{14}N nucleus and chemical exchange. It is expected to show coupling to the adjacent methyl group (a quartet, $J \approx 4.5$ Hz). Its chemical shift is highly dependent on concentration and temperature.</p>
~7.8 - 8.0	Broad Singlet	2H	$\text{B}(\text{OH})_2$	<p>The two protons of the boronic acid group are acidic and rapidly exchange with trace water in the solvent, often resulting in a broad singlet. The position is highly variable.</p>

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale & Expert Insights
~7.65	Doublet of Doublets	1H	Ar-H	This signal corresponds to the aromatic proton ortho to the boronic acid group and meta to the amide.
~7.4 - 7.5	Multiplet	2H	Ar-H	These signals arise from the two central aromatic protons, which are coupled to their neighbors, resulting in complex overlapping multiplets.
~7.35	Doublet of Doublets	1H	Ar-H	This signal corresponds to the aromatic proton ortho to the amide group and meta to the boronic acid.

| ~2.75 | Doublet ($J \approx 4.5$ Hz) | 3H | -CH₃ | The methyl protons are coupled to the single N-H proton, resulting in a doublet. This coupling is a key confirmation of the methylcarbamoyl moiety. |

Experimental Protocol: ¹H NMR Acquisition

- Sample Preparation: Accurately weigh ~5-10 mg of **2-(Methylcarbamoyl)phenylboronic Acid** and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution, using gentle vortexing if necessary.
- Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.^[7] The higher field strength provides better signal dispersion, which is critical for resolving the complex multiplets in the aromatic region.
- Acquisition Parameters:
 - Pulse Program: A standard single-pulse experiment (e.g., ' zg30' on Bruker systems).
 - Temperature: Set to a constant temperature, typically 298 K.^[7]
 - Scans: Acquire 16-32 scans to achieve an adequate signal-to-noise ratio.
 - Referencing: Reference the spectrum to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.
- Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Perform phase correction and baseline correction. Integrate the signals to determine the relative proton counts.

Workflow for NMR Analysis

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